molecular formula C15H19N3O4 B12306812 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid

3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid

Cat. No.: B12306812
M. Wt: 305.33 g/mol
InChI Key: VGXUSOFJIGWBMO-UHFFFAOYSA-N
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Description

3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid is a complex organic compound with a unique structure that includes a quinoxaline ring, an isopropyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, tetrahydroquinoxaline derivatives, and substituted propanoic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(phenylamino)propanoic acid
  • 3-Amino-2-(aminomethyl)propanoic acid
  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

What sets 3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid apart from similar compounds is its unique combination of a quinoxaline ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

3-[(3-oxo-2-propan-2-yl-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-9(2)13-14(21)17-10-5-3-4-6-11(10)18(13)15(22)16-8-7-12(19)20/h3-6,9,13H,7-8H2,1-2H3,(H,16,22)(H,17,21)(H,19,20)

InChI Key

VGXUSOFJIGWBMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2N1C(=O)NCCC(=O)O

Origin of Product

United States

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